N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide
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Overview
Description
N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyrimidine moiety attached to a piperidine ring, which is further linked to an acetamide group. Its unique structure makes it a valuable candidate for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Bromopyrimidine Intermediate: The bromopyrimidine moiety can be synthesized by bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors such as piperidine carboxylic acids.
Acetamide Formation: Finally, the N-methylacetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding amines or alcohols.
Oxidation Reactions: Oxidation of the piperidine ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, DMSO).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., THF, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Major Products
Scientific Research Applications
N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The piperidine ring may enhance the compound’s binding affinity and selectivity towards these targets . The acetamide group can further modulate the compound’s pharmacokinetic properties, such as solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- N-(5-Bromopyrimidin-2-yl)acetamide
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
Uniqueness
N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromopyrimidine moiety allows for versatile chemical modifications, while the piperidine ring enhances its binding properties. The acetamide group further contributes to its pharmacokinetic profile, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O/c1-9(18)16(2)11-3-5-17(6-4-11)12-14-7-10(13)8-15-12/h7-8,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFYISLHTSMIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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